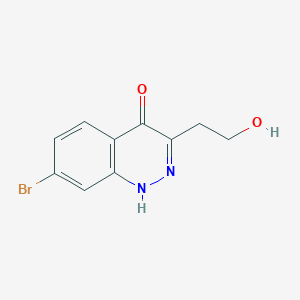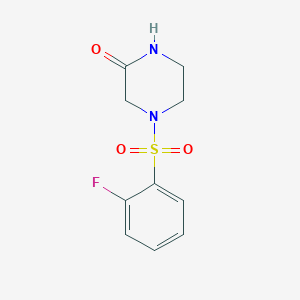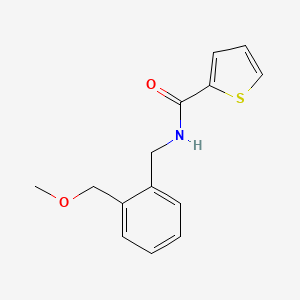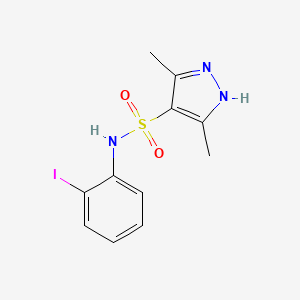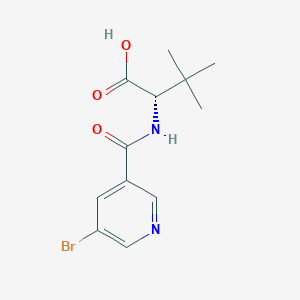
(S)-2-(5-Bromonicotinamido)-3,3-dimethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(5-Bromonicotinamido)-3,3-dimethylbutanoic acid is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom attached to the nicotinamide ring and a dimethylbutanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Bromonicotinamido)-3,3-dimethylbutanoic acid typically involves the following steps:
Amidation: The brominated nicotinamide is then subjected to an amidation reaction with 3,3-dimethylbutanoic acid. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(S)-2-(5-Bromonicotinamido)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: New derivatives with different functional groups replacing the bromine atom.
Oxidation: Oxidized forms of the compound with altered functional groups.
Reduction: Reduced forms of the compound with different oxidation states.
Hydrolysis: Carboxylic acid and amine products.
科学的研究の応用
(S)-2-(5-Bromonicotinamido)-3,3-dimethylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-2-(5-Bromonicotinamido)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nicotinamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-(5-Bromonicotinamido)-3,3-dimethylbutanoic acid: Lacks the (S)-configuration, which may affect its biological activity and interactions.
2-(5-Chloronicotinamido)-3,3-dimethylbutanoic acid: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.
2-(5-Fluoronicotinamido)-3,3-dimethylbutanoic acid: Contains a fluorine atom, which can significantly alter its reactivity and interactions.
Uniqueness
(S)-2-(5-Bromonicotinamido)-3,3-dimethylbutanoic acid is unique due to its specific stereochemistry and the presence of the bromine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H15BrN2O3 |
|---|---|
分子量 |
315.16 g/mol |
IUPAC名 |
(2S)-2-[(5-bromopyridine-3-carbonyl)amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C12H15BrN2O3/c1-12(2,3)9(11(17)18)15-10(16)7-4-8(13)6-14-5-7/h4-6,9H,1-3H3,(H,15,16)(H,17,18)/t9-/m1/s1 |
InChIキー |
KPPXCAVLNBNFRW-SECBINFHSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=CC(=CN=C1)Br |
正規SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=CC(=CN=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


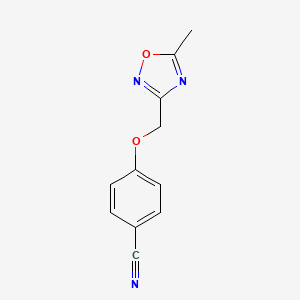

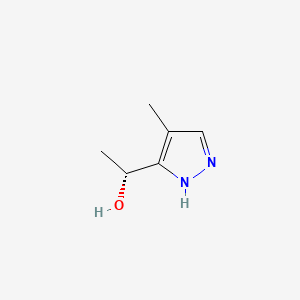
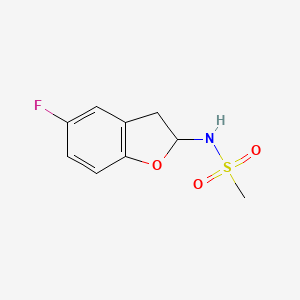
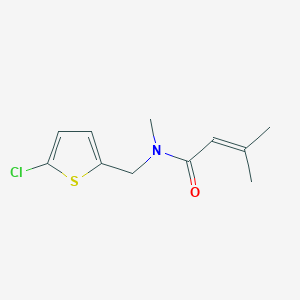
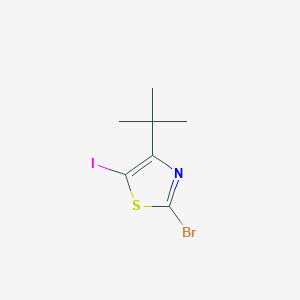
![2-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14909633.png)
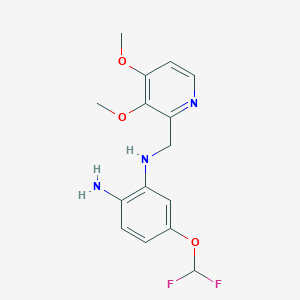
![2-[3-[2-Hydroxyethyl(dimethyl)azaniumyl]propanoylamino]-2-methylpropane-1-sulfonate](/img/structure/B14909649.png)
![N-(2,5-dimethylphenyl)-2-(5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14909651.png)
